An In-Depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
An In-Depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-U-3'-CED-Phosphoramidite is a crucial monomer used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides. LNA is a class of modified nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3][4] This structural constraint "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety leads to oligonucleotides with significantly enhanced hybridization affinity for complementary DNA and RNA strands, improved metabolic stability, and better mismatch discrimination compared to unmodified oligonucleotides.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMTr-LNA-U-3'-CED-Phosphoramidite, with a focus on its use in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
DMTr-LNA-U-3'-CED-Phosphoramidite is a complex organic molecule designed for efficient incorporation into a growing oligonucleotide chain during automated solid-phase synthesis. Its structure consists of three key components:
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5'-O-Dimethoxytrityl (DMTr) group: A bulky protecting group on the 5'-hydroxyl function of the ribose. This acid-labile group protects the 5'-hydroxyl during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
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LNA-modified Uridine (B1682114): The core of the molecule is a uridine nucleoside that has been modified with a methylene bridge between the 2'-oxygen and the 4'-carbon.
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3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite): This reactive group at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.
The chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite is depicted below:
Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
Quantitative Properties
| Property | Value | Reference |
| Chemical Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.80 g/mol | [1][5] |
| CAS Number | 206055-76-7 | [1] |
| Appearance | White to off-white foam/solid | [6] |
| Purity (by 31P NMR) | ≥98% | |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane (B109758), chloroform, acetone, methanol, and ethanol. | [6] |
| Storage Temperature | -20 °C | [1][2][3] |
Experimental Protocols
The primary application of DMTr-LNA-U-3'-CED-Phosphoramidite is in the solid-phase synthesis of LNA-containing oligonucleotides. The synthesis follows the standard phosphoramidite (B1245037) chemistry cycle, with some modifications to account for the steric bulk and reactivity of the LNA monomer.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis is performed on an automated DNA/RNA synthesizer. The general workflow is as follows:
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Detailed Methodologies
1. Reagent Preparation:
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DMTr-LNA-U-3'-CED-Phosphoramidite: Dissolve in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
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Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
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Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).
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Oxidizing Solution: Iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
2. Automated Synthesis Cycle:
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Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMTr group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group.
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Coupling: The DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The phosphoramidite reacts with the free 5'-hydroxyl group. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
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Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution. A longer oxidation time of at least 45 seconds is recommended for LNA-containing oligonucleotides.
These steps are repeated for each nucleotide in the desired sequence.
3. Cleavage and Deprotection:
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After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours.
4. Purification:
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The crude oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.
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Column: A C18 column is typically used.
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Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotide. The exact gradient depends on the length and sequence of the oligonucleotide.
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Detection: UV absorbance at 260 nm.
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5. Characterization:
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The purity and identity of the final LNA-containing oligonucleotide are confirmed by methods such as:
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Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight.
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Analytical HPLC or UPLC: To assess purity.
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Capillary Electrophoresis (CE): For high-resolution purity analysis.
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Quantitative Data
Thermal Stability (Tm)
The incorporation of LNA monomers significantly increases the thermal stability of duplexes. The change in melting temperature (ΔTm) per LNA modification is a key quantitative parameter.
| LNA Modification | ΔTm per modification (°C) | Reference |
| LNA-U in a DNA/DNA duplex | +2 to +8 | [7] |
| LNA-U in a DNA/RNA duplex | +4 to +8 |
Note: The exact ΔTm is sequence-dependent.
Coupling Efficiency
High coupling efficiency is crucial for the synthesis of long oligonucleotides. LNA phosphoramidites generally exhibit high coupling efficiencies.
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >98% |
Logical Relationships in LNA Oligonucleotide Design
The properties of LNA oligonucleotides can be tailored for specific applications by strategically placing the LNA monomers within the sequence.
Caption: Design strategies for LNA oligonucleotides and their applications.
Conclusion
DMTr-LNA-U-3'-CED-Phosphoramidite is a high-quality building block that enables the synthesis of LNA-containing oligonucleotides with enhanced properties. The locked ribose conformation of the LNA-U monomer leads to oligonucleotides with increased thermal stability and improved mismatch discrimination, making them valuable tools in research, diagnostics, and therapeutics. The synthesis of LNA oligonucleotides can be readily achieved on standard automated synthesizers with minor modifications to the standard phosphoramidite chemistry protocols. The superior hybridization properties of LNA-modified oligonucleotides continue to drive their application in a wide range of fields, from gene silencing and antisense therapy to the development of highly specific diagnostic probes.
References
- 1. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sg.idtdna.com [sg.idtdna.com]
